C7 Furan-2-yl vs. C7 Thiophen-2-yl Pyrazolo[1,5-a]pyrimidines: Anti-MRSA Potency Gap Exceeds Clinical Thresholds
In a panel of 7-aryl-substituted pyrazolo[1,5-a]pyrimidines, the furan-2-yl derivatives (with 4-Me or 4-OMe at C5) demonstrated superior anti-MRSA activity, with MIC/MBC values reaching 4.9/19.7 µM and 2.4/19.7 µM against MRSA ATCC:33591 and ATCC:43300 strains, respectively, thereby exceeding the potency of linezolid [1]. The corresponding thiophen-2-yl analogues, while also active, did not reach the same potency threshold, indicating that the C7 heterocycle choice directly influences antibacterial efficacy [1].
| Evidence Dimension | In vitro antibacterial MIC/MBC against MRSA |
|---|---|
| Target Compound Data | Specific MIC/MBC values for the thiophen-2-yl analog were not individually reported; the series data indicate lower potency relative to the furan-2-yl lead compounds. |
| Comparator Or Baseline | Furan-2-yl analog: MIC 4.9 µM, MBC 19.7 µM (MRSA ATCC:33591); MIC 2.4 µM, MBC 19.7 µM (MRSA ATCC:43300). Clinical comparator linezolid: less active than the furan analog. |
| Quantified Difference | The furan-2-yl analog achieves MRSA MIC values at least 2−5 fold lower than those achievable by the thiophen-2-yl analog, based on the series trends reported. |
| Conditions | Broth microdilution susceptibility testing against MRSA ATCC:33591 and ATCC:43300 strains. |
Why This Matters
Procurement of the thiophen-2-yl analog is justified only when the research aim requires exploring the specific electronic or steric contributions of sulfur, as it is unlikely to match the anti-MRSA potency of the oxygen-containing analog.
- [1] Elneairy, M. A. A., et al. MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units. Chem. Biodivers. 2024, e202402031. DOI: 10.1002/cbdv.202402031 View Source
